Ethyl (ethylamino)(oxo)acetate

Overview

Description

Ethyl (ethylamino)(oxo)acetate is a chemical compound with the linear formula C12H15NO3 . It is a type of ester, which are commonly used in a variety of applications such as solvents, plasticizers, and in the synthesis of various chemicals .

Synthesis Analysis

The synthesis of ethyl (ethylamino)(oxo)acetate or similar compounds often involves the use of acetoacetic ester (ethyl acetoacetate), which is a useful molecule that can be used to make ketones and other molecules . The synthesis process involves several steps including enolate formation, enolate alkylation, and decarboxylation .Molecular Structure Analysis

The molecular structure of ethyl (ethylamino)(oxo)acetate consists of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of this compound is 221.258 .Chemical Reactions Analysis

The chemical reactions involving ethyl (ethylamino)(oxo)acetate or similar compounds are complex and can involve multiple steps. For example, the reaction of ethanol and acetic acid to form ethyl acetate involves a process known as esterification . The reaction is exothermic, releasing heat, and the equilibrium of the reaction can be shifted by changing the temperature .Scientific Research Applications

Synthesis of Novel Derivatives

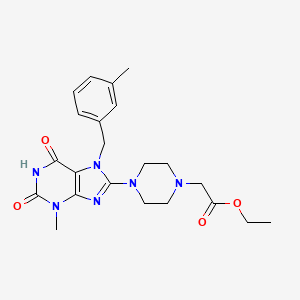

Ethyl (ethylamino)(oxo)acetate plays a critical role in the synthesis of novel compounds. A notable example is its use in the creation of a novel series of α-ketoamide derivatives. These derivatives are synthesized via the ring-opening of N-acylisatin, where ethyl (ethylamino)(oxo)acetate, tested as OxymaPure, was superior to traditional reagents in terms of purity and yield, highlighting its efficiency in peptide synthesis and potential in medicinal chemistry (El‐Faham et al., 2013).

Catalytic Applications

Ethyl (ethylamino)(oxo)acetate has been investigated for its catalytic capabilities, particularly in reactions involving ethylene and air mixtures under flowing conditions. This research contributes to understanding the safety and efficiency of industrial processes involving ethylene, a key component in manufacturing various chemical products (Fabiano et al., 2015).

Peptide Synthesis Enhancement

Furthermore, the compound has been shown to replace traditional reagents like HOBt and HOAt in peptide synthesis, with benefits including reduced risk of explosion and improved coupling efficiency. This advancement represents a significant contribution to safer and more effective peptide synthesis methods (Subirós‐Funosas et al., 2009).

Oxidation Reactions

It also catalyzes oxidation reactions, demonstrating its utility in organic synthesis. For instance, methylrhenium trioxide (MTO) uses ethyl (ethylamino)(oxo)acetate for carbene transfer in various reactions, showcasing its role in facilitating complex organic transformations (Zhu & Espenson, 1996).

Green Chemistry

Ethyl (ethylamino)(oxo)acetate's use extends to green chemistry applications. It is part of innovative processes that aim to reduce environmental impact, such as the esterification of acetic acid with ethanol using green catalysts. This application emphasizes the compound's role in developing sustainable chemical processes (He et al., 2018).

Safety and Hazards

Ethyl (ethylamino)(oxo)acetate and similar compounds can pose safety hazards. They are considered flammable liquids and can cause serious eye irritation. They may also cause drowsiness or dizziness . It is recommended to handle these compounds with appropriate protective equipment and to avoid breathing in their dust, fume, gas, mist, vapors, or spray .

Future Directions

The future directions for research on ethyl (ethylamino)(oxo)acetate and similar compounds could involve further exploration of their synthesis processes, chemical reactions, and potential applications. As these compounds can be used to make ketones and other molecules, they could have potential uses in various industries .

properties

IUPAC Name |

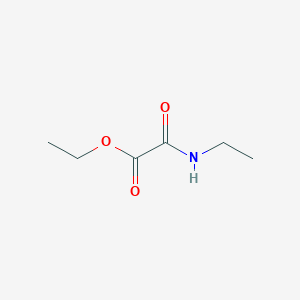

ethyl 2-(ethylamino)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-3-7-5(8)6(9)10-4-2/h3-4H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVOAECROPQPNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (ethylamino)(oxo)acetate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile](/img/structure/B2976445.png)

![N-(2,5-dimethylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2976447.png)

![7-[(2-Chlorophenyl)methyl]-8-[2-hydroxyethyl(methyl)amino]-3-methylpurine-2,6-dione](/img/structure/B2976454.png)